3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid
Overview
Description
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is a conformationally constrained cyclised analogue of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This compound has been studied for its effects on glutamate receptors, particularly in the context of excitatory neurotransmission .
Preparation Methods
The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid involves several steps. One method includes the chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-5-carboxylic acid, followed by stereoconservative hydrolysis to obtain the enantiomers with high enantiomeric excess
Chemical Reactions Analysis
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Biology: It helps in understanding the excitatory neurotransmission mediated by glutamate receptors.
Industry: While industrial applications are limited, it serves as a valuable tool in pharmaceutical research and development.
Mechanism of Action
The compound exerts its effects by interacting with glutamate receptors, particularly AMPA receptors. It causes excitations of spontaneously firing neurons in a manner similar to AMPA. The pharmacological effects are stereoselective, with the ®-enantiomer showing significant activity at native and cloned AMPA receptors . The molecular targets include the agonist binding site of the GluR2 subunit of AMPA receptors .
Comparison with Similar Compounds
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is unique due to its conformational constraint and specific interaction with AMPA receptors. Similar compounds include:
Muscimol: A conformationally restricted analogue of GABA, used to probe GABA receptors.
Nipecotic Acid: Another GABA analogue used in the development of GABAergic agents.
These compounds share structural similarities but differ in their specific interactions and effects on neurotransmitter systems.
Properties
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-1-2-8-4(7(11)12)5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSIGIYXZNQZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=O)NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008614 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89017-63-0 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089017630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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